1,6-Bis(trimethoxysilyl)hexane
Overview
Description
1,6-Bis(trimethoxysilyl)hexane is an organosilicon compound with the molecular formula C12H30O6Si2. It is a colorless to almost colorless liquid that is used primarily as a silane coupling agent. This compound is known for its ability to form strong bonds between organic polymers and inorganic materials, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
1,6-Bis(trimethoxysilyl)hexane, also known as KBM-3066, is primarily used for the surface modification of inorganic materials . It acts on the surfaces of these materials, modifying their properties to enhance their performance in various applications.
Mode of Action
The compound interacts with its targets (inorganic materials) through a process known as silanization . In this process, the trimethoxysilyl groups on the hexane molecule react with the surface of the inorganic material, forming strong covalent bonds. This results in a modified surface with improved properties such as increased hydrophobicity, adhesion, and durability .
Biochemical Pathways
As an organosilane compound, this compound doesn’t directly participate in biological pathways. For instance, silica aerogels modified with this compound have been used for adsorption of heavy metals from wastewater .
Pharmacokinetics
It’s important to note that the compound’s physical properties, such as its specific gravity (102) and molecular weight (3265), may influence its behavior in a given environment .
Result of Action
The primary result of this compound’s action is the modification of inorganic material surfaces. This can lead to improved material properties, such as increased hydrophobicity, enhanced adhesion, and improved durability . In the context of silica aerogels, the compound can enhance their thermal insulation performance and mechanical strength .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can accelerate the hydrolysis of the trimethoxysilyl groups, potentially affecting the efficiency of the silanization process . Therefore, it’s typically recommended to handle and store the compound in a well-ventilated place, away from heat, direct sunlight, and sources of ignition .
Biochemical Analysis
Biochemical Properties
1,6-Bis(trimethoxysilyl)hexane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance their properties. It interacts with various enzymes and proteins, primarily through its silane groups, which can form covalent bonds with hydroxyl groups on biomolecules. This interaction can lead to the stabilization of enzymes and proteins on surfaces, enhancing their activity and stability . Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially influencing their structure and function.
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by modifying the cell surface, thereby affecting cell adhesion, proliferation, and differentiation. It has been observed to impact cell signaling pathways, potentially altering gene expression and cellular metabolism . For instance, the modification of cell surfaces with this compound can enhance the attachment and growth of certain cell types, making it useful in tissue engineering and regenerative medicine.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to the stabilization of enzymes and proteins on surfaces. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context . Additionally, this compound can influence gene expression by modifying the cell surface and altering cell signaling pathways, which in turn can affect the transcriptional activity of various genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups . These silanol groups can further react with other biomolecules, potentially altering the long-term effects of this compound on cellular function. Long-term studies have shown that this compound can maintain its activity and stability for extended periods, making it suitable for various applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the stability and activity of enzymes and proteins, leading to beneficial effects on cellular function . At high doses, this compound can exhibit toxic effects, potentially causing adverse reactions such as inflammation and tissue damage. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks associated with its use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by stabilizing enzymes and proteins, thereby enhancing their activity . Additionally, this compound can affect metabolite levels by modifying the cell surface and altering cellular metabolism. These effects can have significant implications for various biochemical processes, including energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the overall distribution of the compound within the cell, potentially impacting its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the cell membrane, where it can modify the surface properties and influence cell signaling pathways. Additionally, this compound can be transported to other organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(trimethoxysilyl)hexane is typically synthesized through an etherification reaction. One common method involves reacting 1,6-hexanediol with trimethoxysilane in the presence of a base. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale etherification processes. The raw materials, 1,6-hexanediol and trimethoxysilane, are mixed in a reactor with a suitable catalyst. The reaction mixture is then heated and stirred until the desired product is obtained. The product is purified through distillation or other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(trimethoxysilyl)hexane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, the trimethoxysilyl groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture at room temperature.
Condensation: Often facilitated by acidic or basic catalysts at elevated temperatures.
Substitution: Requires specific reagents depending on the desired functional group to be introduced.
Major Products Formed
Siloxane Networks: Formed through hydrolysis and condensation reactions, leading to the creation of cross-linked polymeric structures.
Functionalized Silanes: Produced through substitution reactions, where the methoxy groups are replaced with other functional groups.
Scientific Research Applications
1,6-Bis(trimethoxysilyl)hexane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(triethoxysilyl)benzene: Another silane coupling agent used for similar applications.
3-(Trimethoxysilyl)propyl methacrylate: Used in the modification of silica aerogels and other materials.
Hexamethylenebis(trimethoxysilane): Similar in structure and used for surface modification of inorganic materials
Uniqueness
1,6-Bis(trimethoxysilyl)hexane is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. This makes it particularly effective in forming strong bonds between organic and inorganic materials, enhancing the performance of composites and coatings .
Properties
IUPAC Name |
trimethoxy(6-trimethoxysilylhexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O6Si2/c1-13-19(14-2,15-3)11-9-7-8-10-12-20(16-4,17-5)18-6/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKCWAROGHMSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCC[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156247-99-3 | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156247-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40868964 | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
87135-01-1 | |
Record name | 1,6-Bis(trimethoxysilyl)hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87135-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087135011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,10,10-tetramethoxy-2,11-dioxa-3,10-disiladodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.